Lipophilicity (LogP) and Predicted Membrane Permeability
4'-tert-Butyl-4-chlorobutyrophenone exhibits a calculated LogP value of 4.1858 [1], whereas the unsubstituted analog 4-chlorobutyrophenone (CAS 939-52-6) has a significantly lower LogP of approximately 2.84 . This 1.34-unit increase in LogP translates to a ~22-fold higher theoretical partition coefficient (log P difference of 1.34 corresponds to a ~22-fold increase in P). Such increased lipophilicity is a critical differentiator for applications where membrane permeability or organic phase extraction efficiency is paramount.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.1858 |
| Comparator Or Baseline | 4-Chlorobutyrophenone (CAS 939-52-6): LogP = 2.84 |
| Quantified Difference | LogP difference = +1.34 (22-fold increase in predicted partition coefficient) |
| Conditions | In silico calculation (Molbase database) |
Why This Matters
Higher lipophilicity can improve solubility in non-polar solvents and enhance passive membrane permeability, which is relevant for designing compounds intended for CNS or intracellular targets.
- [1] Molbase. 4'-叔丁基-4-氯丁酰苯 (LogP = 4.1858). https://baike.molbase.cn/cidian/79610 View Source
